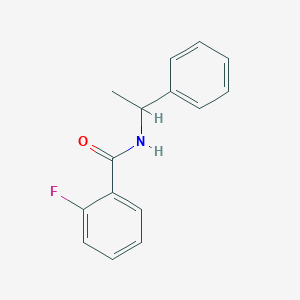

2-fluoro-N-(1-phenylethyl)benzamide

説明

2-Fluoro-N-(1-phenylethyl)benzamide is a fluorinated benzamide derivative characterized by a 2-fluorobenzoyl group linked to a 1-phenylethylamine moiety via an amide bond. The 1-phenylethyl group introduces chirality and steric bulk, which may affect binding to biological targets or crystallization behavior.

特性

IUPAC Name |

2-fluoro-N-(1-phenylethyl)benzamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14FNO/c1-11(12-7-3-2-4-8-12)17-15(18)13-9-5-6-10-14(13)16/h2-11H,1H3,(H,17,18) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VIRPPWOXGYLSSI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC=CC=C1)NC(=O)C2=CC=CC=C2F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14FNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

243.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

>36.5 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID24807469 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 2-fluoro-N-(1-phenylethyl)benzamide typically involves the following steps:

Starting Materials: The synthesis begins with 2-fluorobenzoic acid and 1-phenylethylamine.

Amidation Reaction: The 2-fluorobenzoic acid is first converted to its corresponding acid chloride using thionyl chloride (SOCl2).

Industrial Production Methods

While specific industrial production methods for 2-fluoro-N-(1-phenylethyl)benzamide are not widely documented, the general approach would involve large-scale amidation reactions under controlled conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems could enhance efficiency and scalability .

化学反応の分析

Types of Reactions

2-fluoro-N-(1-phenylethyl)benzamide can undergo various chemical reactions, including:

Substitution Reactions: The fluorine atom on the benzene ring can be substituted by nucleophiles under appropriate conditions.

Reduction Reactions: The amide group can be reduced to an amine using reducing agents such as lithium aluminum hydride (LiAlH4).

Oxidation Reactions: The phenylethyl group can be oxidized to form corresponding ketones or carboxylic acids.

Common Reagents and Conditions

Substitution: Nucleophiles like sodium methoxide (NaOCH3) in methanol.

Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.

Major Products Formed

Substitution: Formation of substituted benzamides.

Reduction: Formation of N-(1-phenylethyl)benzylamine.

Oxidation: Formation of phenylacetic acid derivatives.

科学的研究の応用

2-fluoro-N-(1-phenylethyl)benzamide has several applications in scientific research:

Medicinal Chemistry: It is explored for its potential as a pharmacophore in drug design, particularly in the development of anti-inflammatory and anticancer agents.

Material Science: Used in the synthesis of advanced materials with specific electronic and optical properties.

Biological Studies: Investigated for its interactions with biological macromolecules and potential as a biochemical probe

作用機序

The mechanism of action of 2-fluoro-N-(1-phenylethyl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atom can enhance binding affinity through hydrogen bonding and electrostatic interactions. The phenylethyl group can facilitate hydrophobic interactions with target proteins, influencing their activity and function .

類似化合物との比較

Structural Features and Crystallography

2-Fluoro-N-(1,3-Thiazol-2-yl)Benzamide (I)

- Structure : The amide group is planar (r.m.s. deviation = 0.048 Å), with dihedral angles of 35.28° (fluorobenzene ring) and 10.14° (thiazole ring) .

- Interactions : N–H⋯N and C–H⋯O hydrogen bonds form dimers and chains, stabilizing the crystal lattice .

2-Fluoro-N-o-Tolylbenzamide (II)

- Structure : Dihedral angles of 38.27° (fluorobenzene) and 37.53° (tolyl ring) create a stepped conformation .

- Interactions : N–H⋯O and C–H⋯π interactions form layered structures .

- Comparison : The methyl group in the tolyl substituent increases lipophilicity (logP ~3.68) compared to the phenylethyl group, which may alter membrane permeability .

N-(2,4-Difluorophenyl)-2-Fluorobenzamide (III)

- Structure : Features two fluorine atoms (2,4-difluorophenyl), enhancing electron-withdrawing effects and hydrogen-bond acceptor capacity .

- Comparison: Additional fluorine atoms may improve metabolic stability but reduce solubility compared to the mono-fluorinated target compound .

Electronic and Hydrogen-Bonding Properties

- Fluorine Effects : Ortho-fluorination in benzamides reduces basicity of the amide nitrogen and stabilizes conformations via intramolecular F⋯H–N interactions .

- Hydrogen Bonding: The 1-phenylethyl group lacks hydrogen-bond donors, unlike compounds with hydroxyl substituents (e.g., 2-fluoro-N-(2-hydroxy-4-methylphenyl)benzamide in ), which exhibit O–H⋯O/N interactions .

生物活性

2-Fluoro-N-(1-phenylethyl)benzamide is a synthetic compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. The presence of a fluorine atom in its structure significantly alters its chemical properties, enhancing binding affinities and metabolic stability compared to non-fluorinated analogs. This article explores the biological activity of 2-fluoro-N-(1-phenylethyl)benzamide, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The molecular formula of 2-fluoro-N-(1-phenylethyl)benzamide is C15H14FNO. The compound consists of a benzamide core with a fluorine atom at the 2-position and a phenylethyl substituent at the nitrogen atom. This configuration contributes to its lipophilicity and influences its interaction with biological targets.

The biological activity of 2-fluoro-N-(1-phenylethyl)benzamide is primarily attributed to its interaction with specific molecular targets, such as receptors and enzymes. The fluorine atom enhances binding affinity through:

- Hydrogen Bonding : The electronegative fluorine can form hydrogen bonds with target proteins.

- Electrostatic Interactions : Fluorine's unique electronic properties facilitate electrostatic interactions that stabilize ligand-receptor complexes.

- Hydrophobic Interactions : The phenylethyl group promotes hydrophobic interactions, further influencing protein activity and function.

Biological Activity

Research indicates that 2-fluoro-N-(1-phenylethyl)benzamide exhibits various biological activities, including:

- Anticonvulsant Effects : Studies suggest potential anticonvulsant properties, making it a candidate for neurological disorders.

- Antipsychotic Potential : Its structural similarities to known antipsychotic agents indicate possible efficacy in treating psychiatric conditions.

Comparative Analysis with Similar Compounds

A comparative analysis of 2-fluoro-N-(1-phenylethyl)benzamide with structurally similar compounds reveals distinct biological activities:

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| 2-Fluoro-N-(1-phenylethyl)benzamide | One fluorine atom; phenylethyl substituent | Anticonvulsant |

| 2,4-Difluoro-N-(2-phenylethyl)benzamide | Two fluorine atoms; different ethyl group | Antipsychotic potential |

| N-(3-Fluorophenyl)-N-(2-phenylethyl)benzamide | Fluorination on a different phenyl ring | Potential antidepressant |

| 3,5-Difluoro-N-(2-phenylethyl)benzamide | Fluorination at different positions | Investigated for antifungal activity |

Case Studies

Several studies have investigated the pharmacological effects of 2-fluoro-N-(1-phenylethyl)benzamide:

- Anticonvulsant Activity : A study demonstrated that analogs of this compound exhibited significant anticonvulsant effects in animal models, suggesting potential for treating epilepsy.

- Psychiatric Disorders : Research exploring the compound's interaction with dopamine receptors indicated that it may possess antipsychotic properties, offering a new avenue for treatment strategies in schizophrenia and related disorders.

- Mechanistic Studies : Functional assays have been employed to evaluate the compound's effect on cAMP levels and β-arrestin recruitment in neuronal cultures, highlighting its role as a modulator of GPCR pathways .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。